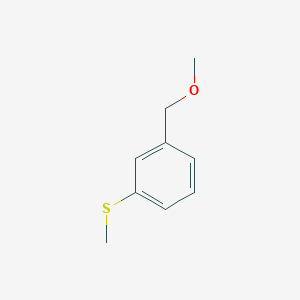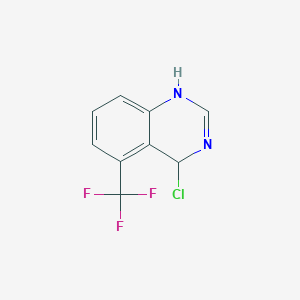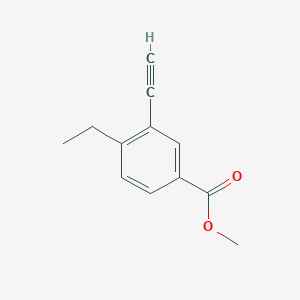![molecular formula C13H10ClFN4O B8076733 2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B8076733.png)
2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is an organic compound with unique structural features, characterized by its chloro and fluoro substituents on a benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one framework. It belongs to the class of heterocyclic compounds, which are known for their widespread use in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one generally involves multi-step reactions, starting from readily available precursors. The key steps often include the formation of the diazepinone ring system, followed by chlorination and fluorination under controlled conditions. Typical reagents might include anhydrous solvents and catalysts to facilitate these transformations, with reaction temperatures carefully monitored to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing batch or continuous flow processes. This involves automated control systems for precise reagent addition, temperature control, and efficient purification steps such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:
Substitution reactions: , where the chloro or fluoro groups are replaced by other substituents under nucleophilic or electrophilic conditions.
Oxidation reactions: , leading to the formation of higher oxidation state derivatives.
Reduction reactions: , which can reduce the diazepinone ring or other functional groups to their corresponding lower oxidation state forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like potassium permanganate for oxidation reactions.
Reducing agents: such as lithium aluminium hydride for reduction reactions.
Major products from these reactions can vary widely, depending on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one finds extensive applications in scientific research, particularly in:
Medicinal chemistry: , where it serves as a lead compound in the development of therapeutic agents targeting specific biological pathways.
Biology: , for studying enzyme interactions and cellular responses due to its ability to interact with various biomolecules.
Materials science: , contributing to the synthesis of novel materials with specialized electronic or optical properties.
Industry: , where it may be used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism by which 2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate specific pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific context of its application and are subjects of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, 2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one stands out due to its unique substitution pattern and the resulting chemical properties. Similar compounds in this class might include:
2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: , which lacks the fluoro group, potentially altering its reactivity and applications.
8-Fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: , which lacks the chloro group, again affecting its chemical behavior and utility.
5,11-Dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: , which lacks both chloro and fluoro groups, serving as a more basic framework for comparison.
Properties
IUPAC Name |
2-chloro-8-fluoro-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4O/c1-18-9-4-3-7(15)5-8(9)12(20)19(2)10-6-16-13(14)17-11(10)18/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIQWCBUQWWJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)N(C3=CN=C(N=C31)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076651.png)
![4-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076656.png)
![3-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076660.png)
![2-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076666.png)
![4-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076673.png)
![3-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076676.png)
![2-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076681.png)
![Propyl[2-(methylthio)phenyl] sulfide](/img/structure/B8076682.png)

![1-[3-(Methoxymethyl)phenyl]propan-1-one](/img/structure/B8076700.png)
![1-[3-(Methoxymethyl)phenyl]butan-1-one](/img/structure/B8076704.png)

![2-Chloro-8-fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B8076728.png)

